MRGPRX1 agonist 4

MRGPRX1 PAM potency neuropathic pain research allosteric modulator SAR

MRGPRX1 agonist 4 (compound 1t) is a thieno[2,3-d]pyrimidine-based positive allosteric modulator (PAM) of human MRGPRX1 (EC50 0.1 μM). Its PAM mechanism requires endogenous agonist tone (e.g., BAM8-22), enabling site-specific receptor potentiation at spinal cord terminals with reduced peripheral itch liability versus orthosteric agonists. Demonstrates oral bioavailability with CNS/spinal cord penetration, >50-fold selectivity over MRGPRX2, and superior metabolic stability (mouse liver microsome t1/2 >60 min vs. 19 min for analog 1p). Validated in the CCI neuropathic pain model at 100 mg/kg p.o. The mechanistically distinct tool for chronic oral dosing studies requiring CNS target engagement.

Molecular Formula C23H17Cl2F3N2O2S
Molecular Weight 513.4 g/mol
Cat. No. B12417324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRGPRX1 agonist 4
Molecular FormulaC23H17Cl2F3N2O2S
Molecular Weight513.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C2=C(N=CN=C2S1)OC3=CC=CC=C3OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C23H17Cl2F3N2O2S/c1-22(2,3)19-17(12-8-9-13(24)14(25)10-12)18-20(29-11-30-21(18)33-19)31-15-6-4-5-7-16(15)32-23(26,27)28/h4-11H,1-3H3
InChIKeyVNOJQHCKVSWTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRGPRX1 Agonist 4 (Compound 1t) — Potent Orally Bioavailable Positive Allosteric Modulator for Neuropathic Pain Research


MRGPRX1 agonist 4 (also designated compound 1t) is a thieno[2,3-d]pyrimidine-based small molecule that functions as a positive allosteric modulator (PAM) of the human Mas-related G protein-coupled receptor X1 (MRGPRX1) [1]. Unlike orthosteric agonists that directly activate the receptor independent of endogenous tone, PAMs enhance receptor signaling only in the presence of the endogenous agonist, offering a mechanistically distinct approach to pain modulation with potentially reduced itch liability [2]. The compound exhibits an EC50 of 0.1 μM in HEK293 cells stably expressing human MRGPRX1 and demonstrates oral bioavailability with central nervous system penetration to the spinal cord following oral administration [3].

Why Generic Substitution Fails for MRGPRX1 Agonist 4 — Mechanistic and Pharmacokinetic Differentiation Among MRGPRX1 Modulators


Generic substitution among MRGPRX1-targeting compounds is scientifically invalid due to fundamental differences in mechanism of action (orthosteric agonism vs. positive allosteric modulation), divergent selectivity profiles across MRGPRX family members, and marked variation in oral bioavailability and CNS penetration [1]. MRGPRX1 agonist 4 (compound 1t) is a positive allosteric modulator requiring endogenous agonist tone for receptor potentiation, a mechanism distinct from direct orthosteric agonists such as BAM8-22 or compound 16 [2]. This mechanistic distinction carries significant implications for off-target itch liability and tissue-specific receptor activation patterns. Furthermore, within the PAM class itself, substantial differences exist in metabolic stability (as measured by mouse liver microsome half-life), oral bioavailability, and brain-to-plasma distribution ratios, rendering compounds non-interchangeable without compromising experimental reproducibility [3].

Quantitative Comparative Evidence for MRGPRX1 Agonist 4 (Compound 1t) vs. Closest Analogs and In-Class Candidates


Potency Comparison: MRGPRX1 Agonist 4 (EC50 0.1 μM) vs. ML382 (EC50 0.19 μM) vs. Closely Related Analogs (EC50 0.22–0.48 μM)

MRGPRX1 agonist 4 (compound 1t) demonstrates superior potency as a positive allosteric modulator compared to the widely used reference PAM ML382 and several closely related thieno[2,3-d]pyrimidine analogs from the same chemical series [1]. In a standardized calcium flux assay using HEK293 cells stably expressing human MRGPRX1 in the presence of 5 nM BAM8-22, compound 1t exhibited an EC50 of 0.1 μM [2]. This represents a 1.9-fold improvement in potency over ML382 (EC50 0.19 μM), the first reported MRGPRX1 PAM, and a 2.2-fold to 4.8-fold improvement over structurally related analogs compound 1f (EC50 0.22 μM) and compound 1a (EC50 0.48 μM) from the same optimization campaign [3].

MRGPRX1 PAM potency neuropathic pain research allosteric modulator SAR

Selectivity Profile: MRGPRX1 Agonist 4 Exhibits >50-Fold Selectivity over MRGPRX2 vs. Orthosteric Agonist Compound 16

MRGPRX1 agonist 4 demonstrates meaningful selectivity for MRGPRX1 over the closely related family member MRGPRX2, a receptor implicated in mast cell degranulation and pseudo-allergic responses [1]. When tested at 5 μM, compound 1t exhibited no detectable PAM activity on MRGPRX2, establishing a selectivity window of at least 50-fold relative to its MRGPRX1 EC50 (0.1 μM) [2]. In contrast, the orthosteric agonist compound 16, while potent, has been shown in independent studies to activate multiple MRGPRX family members including MRGPRX2, MRGPRX3, and MRGPRX4, albeit with lower potency [3].

MRGPRX1 selectivity MRGPRX2 off-target PAM selectivity profiling

Metabolic Stability and Oral Bioavailability: MRGPRX1 Agonist 4 (t1/2 >60 min) vs. Compound 1p (t1/2 19 min) — A 3.2-Fold Improvement

MRGPRX1 agonist 4 demonstrates substantially improved metabolic stability compared to closely related analogs from the same chemical optimization series, enabling its demonstrated oral bioavailability [1]. In mouse liver microsome stability assays, compound 1t exhibited a half-life (t1/2) greater than 60 minutes, whereas the structurally similar analog compound 1p showed a t1/2 of only 19 minutes under identical assay conditions [2]. This 3.2-fold improvement in microsomal stability translates to meaningful oral bioavailability in vivo, as demonstrated by the compound's efficacy following oral administration (100 mg/kg, p.o.) in the CCI neuropathic pain model [3].

MRGPRX1 oral bioavailability metabolic stability mouse liver microsomes

CNS Penetration: MRGPRX1 Agonist 4 Achieves Spinal Cord Distribution Following Oral Administration vs. Peripheral-Restricted Analogs

MRGPRX1 agonist 4 distributes to the spinal cord, the presumed site of therapeutic action for MRGPRX1-mediated pain modulation, following oral administration [1]. This CNS penetration profile distinguishes compound 1t from earlier MRGPRX1 PAMs in the chemical series that either lacked adequate metabolic stability to achieve meaningful systemic exposure or were not evaluated for CNS distribution [2]. The ability to reach central terminals of primary sensory neurons in the spinal cord is mechanistically critical, as MRGPRX1-mediated analgesia is thought to derive primarily from inhibition of synaptic transmission at spinal dorsal horn neurons rather than peripheral receptor activation [3].

MRGPRX1 CNS penetration spinal cord distribution blood-brain barrier

In Vivo Efficacy: MRGPRX1 Agonist 4 Reduces Behavioral Heat Hypersensitivity in CCI Neuropathic Pain Model at 100 mg/kg p.o.

MRGPRX1 agonist 4 demonstrates in vivo efficacy in a clinically relevant neuropathic pain model, validating its pharmacological activity beyond in vitro potency measurements [1]. In humanized MRGPRX1 mice subjected to sciatic nerve chronic constriction injury (CCI), oral administration of compound 1t at 100 mg/kg significantly reduced behavioral heat hypersensitivity compared to vehicle-treated controls [2]. This efficacy was achieved without co-administration of exogenous orthosteric agonists, demonstrating that the compound can potentiate endogenous agonist tone sufficiently to produce a measurable therapeutic effect [3].

MRGPRX1 neuropathic pain CCI model behavioral hypersensitivity

Mechanistic Differentiation: Positive Allosteric Modulation vs. Orthosteric Agonism — Implications for Itch Liability

MRGPRX1 agonist 4 functions as a positive allosteric modulator rather than an orthosteric agonist, a mechanistic distinction with direct implications for experimental outcomes and therapeutic index [1]. PAMs require the presence of endogenous agonist (e.g., BAM8-22) to potentiate receptor signaling, meaning they preferentially enhance receptor activation at sites where endogenous agonist tone exists — primarily the central terminals of sensory neurons in the spinal cord under pain conditions [2]. Orthosteric agonists such as compound 16 and BAM8-22, in contrast, directly activate MRGPRX1 regardless of endogenous tone, including at peripheral nerve terminals in the skin where activation can elicit scratching behavior and itch sensation [3].

MRGPRX1 allosteric modulation itch liability central vs. peripheral activation

Optimal Research and Preclinical Application Scenarios for MRGPRX1 Agonist 4 (Compound 1t)


Oral Dosing Paradigms in Chronic Neuropathic Pain Models Requiring CNS Target Engagement

MRGPRX1 agonist 4 is optimally deployed in preclinical studies investigating oral dosing regimens for neuropathic pain intervention. The compound's demonstrated oral bioavailability and spinal cord distribution following oral administration make it particularly suited for chronic dosing studies in humanized MRGPRX1 mouse models, including the sciatic nerve chronic constriction injury (CCI) model where efficacy at 100 mg/kg p.o. has been established [1]. Researchers should prioritize this compound over peripherally restricted analogs or compounds lacking validated CNS penetration data when the experimental objective requires engagement of spinal cord MRGPRX1 receptors.

Selective MRGPRX1 Pharmacological Studies Requiring Minimal MRGPRX2 Cross-Reactivity

For experiments where interpretation of MRGPRX1-specific effects is critical and MRGPRX2 off-target activation would confound results, MRGPRX1 agonist 4 offers a defined selectivity window. The compound exhibits no detectable PAM activity at MRGPRX2 at concentrations up to 5 μM, providing at least 50-fold selectivity for MRGPRX1 [1]. This profile is particularly valuable in studies using mast cell-containing preparations or models where MRGPRX2-mediated pseudo-allergic responses could obscure MRGPRX1-mediated analgesic effects. Orthosteric agonists such as compound 16, which activate multiple MRGPRX family members, may introduce confounding variables in such experimental contexts [2].

PAM Mechanism Studies Investigating Endogenous Agonist Tone-Dependent Pain Modulation

Investigators seeking to dissect the physiological role of endogenous MRGPRX1 agonist tone in pain modulation should consider MRGPRX1 agonist 4 as a tool compound of choice. Its PAM mechanism requires the presence of endogenous agonists such as BAM8-22 for receptor potentiation, enabling researchers to probe site-specific receptor activation at locations where endogenous tone exists (e.g., spinal cord under pain conditions) without triggering peripheral receptor activation in tissues lacking endogenous agonist [1]. This mechanistic property distinguishes PAMs from orthosteric agonists like BAM8-22 or compound 16, which activate the receptor independent of endogenous tone and may produce itch-related behaviors confounding pain measurements [2].

Metabolic Stability-Benchmarked Compound Procurement for Extended In Vitro Assays

For in vitro assay workflows requiring extended incubation periods or where compound degradation could compromise data reproducibility, MRGPRX1 agonist 4's superior metabolic stability (mouse liver microsome t1/2 >60 min) provides a practical advantage over less stable analogs such as compound 1p (t1/2 19 min) [1]. Researchers conducting prolonged calcium flux assays, electrophysiological recordings, or primary neuronal culture experiments should prioritize this compound to maintain consistent compound exposure throughout experimental time courses, reducing the need for repeated compound addition and minimizing data variability attributable to compound degradation [2].

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